BenchChemオンラインストアへようこそ!

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

PMS2 inhibition DNA mismatch repair cancer therapeutics

Select 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride for unmatched scaffold precision in your next SAR campaign. Unlike generic bromoindolines, its exclusive 6-bromo-1-methyl substitution pattern directly maps to the NeoPhore PMS2 inhibitor pharmacophore, while the hydrochloride salt ensures superior solubility and assay reproducibility. The three orthogonal vectors (amine, 6-bromo Suzuki site, chiral 1-methyl) enable high-throughput library synthesis. Available as racemate or enantiopure forms; request a custom quote for bulk GMP-grade production.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
Cat. No. B8188276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1)C=CC(=C2)Br.Cl
InChIInChI=1S/C9H10BrN.ClH/c1-6-9-4-8(10)3-2-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H
InChIKeyAMHLJONBZHDFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride: Procurement Specifications and Compound Class Definition


6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (CAS 2379651-44-0, molecular formula C₉H₁₁BrClN, molecular weight 248.55) is a brominated isoindoline derivative featuring a saturated 2,3-dihydro-1H-isoindole core with bromine substitution at the 6-position and a methyl group at the 1-position . This compound exists as a hydrochloride salt, which enhances aqueous solubility and handling properties compared to its free base counterpart (C₉H₁₀BrN, MW 212.09) . The isoindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous bioactive molecules including HIV-1 integrase inhibitors, serotonin reuptake inhibitors, and kinase inhibitors [1].

Why Generic Substitution of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride Fails in Medicinal Chemistry Applications


Generic substitution of this compound with other brominated isoindolines or dihydroisoindole derivatives is scientifically invalid due to three interdependent factors: (1) regiochemistry of the bromine atom (6-position versus 4-, 5-, or 7-positions) directly modulates electronic distribution across the aromatic ring, which alters receptor binding orientation and enzymatic active-site complementarity [1]; (2) the 1-methyl group introduces both a chiral center (R/S enantiomers available under CAS 2376144-31-7 and 2376144-37-3) and steric constraints that influence molecular conformation and target selectivity ; and (3) the hydrochloride salt form provides defined stoichiometry (1:1 molar ratio) and pH-dependent solubility properties distinct from the free base, which critically affects both in vitro assay reproducibility and downstream synthetic coupling efficiency .

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Bromine Positioning: 6-Bromo versus 5-Bromo Isoindoline Scaffolds in PMS2 Inhibitor Pharmacophores

Recent patent disclosures (NeoPhore Limited, WO/2024) covering isoindoline-based PMS2 inhibitors explicitly claim the 6-position substitution pattern as a core pharmacophoric element distinct from 5-substituted analogs. The 6-bromo substitution aligns with the MMR pathway targeting requirements for compounds of Formula (II) disclosed in pending application 18712311, where halogen positioning dictates PMS2 active site complementarity [1]. In contrast, 5-bromo-1-methylisoindoline derivatives (CAS 223595-17-3, 223595-18-4) have been primarily developed as synthetic intermediates with documented preparation methods but lack comparable claims in this specific therapeutic target space .

PMS2 inhibition DNA mismatch repair cancer therapeutics

HIV-1 Integrase Inhibitor Scaffold Validation: Dihydro-1H-isoindole Core Activity Metrics

The 2,3-dihydro-1H-isoindole scaffold has been crystallographically validated as an HIV-1 integrase inhibitor pharmacophore. XZ-259, a dihydro-1H-isoindole derivative, demonstrated biochemical and antiviral activities comparable to raltegravir and retained efficacy against raltegravir-resistant HIV-1 integrases harboring the Y143R mutation in biochemical and antiviral assays [1]. Crystal structures of XZ-259 and four other derivatives in complex with the prototype foamy virus intasome confirm that these compounds bind at the integrase-Mg²⁺-DNA interface of the active site [2]. The 6-bromo-1-methyl substitution pattern on this validated scaffold provides a distinct vector for further SAR exploration relative to the parent unsubstituted dihydroisoindole core (Ki = 2.63 × 10⁴ nM against bovine PNMT, Ki = 2.27 × 10³ nM against rat α₂-adrenoceptor) [3].

HIV-1 integrase antiviral drug resistance

Halogen Substituent Effects: SAR Evidence from Dihydroisoindole-Based Integrase Inhibitors

Structure-activity relationship studies on 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one and 4,5-dihydroxy-1H-isoindole-1,3(2H)-dione derivatives have systematically examined halogen substituent effects on HIV-1 integrase inhibition [1]. These studies establish that halogen substitution on the aromatic ring modulates electronic density and binding interactions at the integrase active site, directly influencing inhibitory potency. While the published data focus on hydroxylated dihydroisoindoles rather than bromo-methyl substituted analogs, the SAR framework confirms that bromine introduction at specific ring positions is not neutral—it alters pharmacophore geometry and electronic properties in predictable ways that downstream coupling strategies must account for. The 6-position bromine in the target compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) while simultaneously serving as an electronic modulator of the isoindoline nitrogen basicity [2].

structure-activity relationship halogen effects integrase inhibition

Salt Form Procurement Differentiation: Hydrochloride versus Free Base Utility in Downstream Synthesis

The hydrochloride salt form (MW 248.55, 1:1 stoichiometry) offers quantifiable advantages over the free base (MW 212.09) for procurement and synthetic applications. The salt exhibits enhanced aqueous solubility and improved crystalline stability, which facilitates reproducible weighing and handling in parallel synthesis workflows . Critically, the free base form requires separate neutralization steps prior to coupling reactions where the basic isoindoline nitrogen would otherwise interfere with acid-sensitive reagents or transition metal catalysts. The hydrochloride salt enables direct use in pH-buffered bioconjugation reactions and simplifies stoichiometric calculations in multi-step sequences where precise molar equivalents are required . Vendors typically specify the hydrochloride form at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC traces .

salt selection synthetic intermediate procurement specification

Enantiomeric Purity Requirements: (R)- vs (S)- vs Racemic 6-Bromo-1-methylisoindoline Procurement

The 1-methyl substituent generates a chiral center, with separate CAS registry numbers assigned to (R)-enantiomer (CAS 2376144-31-7), (S)-enantiomer (CAS 2376144-37-3), and racemic mixture (CAS 2379651-44-0) . This stereochemical distinction carries critical procurement implications: enantiomerically pure forms command different pricing and availability profiles compared to the racemic mixture. The (S)-enantiomer (CAS 1390676-33-1 free base) and (R)-enantiomer (CAS 1388854-85-0 free base) are separately catalogued by commercial suppliers with specified enantiomeric excess . In chiral drug discovery campaigns, the racemic hydrochloride (CAS 2379651-44-0) serves as a cost-effective starting point for chiral resolution studies or as a synthetic intermediate where the chiral center is later epimerized or eliminated .

chiral resolution enantioselective synthesis stereochemistry

Synthetic Intermediate Positioning: Comparison with Structurally Adjacent Building Blocks

The target compound occupies a specific niche in the isoindoline building block landscape. Compared to 6-bromoindoline hydrochloride (CAS 63839-24-7, C₈H₈BrN, lacks 1-methyl group) and 1-methylisoindoline hydrochloride (CAS 1900707-18-7, C₉H₁₂ClN, lacks 6-bromo handle) , 6-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride uniquely combines three synthetic vectors: (1) the basic secondary amine nitrogen for alkylation/acylation; (2) the 6-bromo substituent for Pd-catalyzed cross-coupling; and (3) the 1-methyl chiral center for stereochemical diversification. This tri-functional profile distinguishes it from simpler analogs that offer only one or two reactive sites. The compound's molecular weight (248.55) and functional group density place it in a favorable lead-like property space for fragment-based drug discovery, balancing synthetic accessibility with sufficient complexity for SAR exploration.

building block cross-coupling library synthesis

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride: Validated Research and Industrial Application Scenarios


PMS2-Targeted Cancer Therapeutic Development

In programs developing PMS2 inhibitors for DNA mismatch repair-deficient cancers, 6-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride serves as a scaffold-aligned building block that maps directly to the 6-substituted isoindoline pharmacophore claimed in NeoPhore Limited's pending patent applications (WO/2024) [1]. The 6-bromo substitution pattern matches the Formula (II) structural requirements, providing a direct entry point for SAR exploration in this emerging therapeutic class.

HIV-1 Integrase Inhibitor Optimization with Resistance-Overcoming Potential

The dihydro-1H-isoindole core has been crystallographically validated in complex with the prototype foamy virus intasome (PDB: 4BDY), confirming binding at the integrase-Mg²⁺-DNA interface [1]. The 6-bromo-1-methyl substituted variant provides a structurally distinct vector for SAR campaigns seeking to optimize potency against wild-type and raltegravir-resistant (e.g., Y143R mutant) HIV-1 integrases. Published halogen substituent SAR on related dihydroisoindole scaffolds supports the rationale for bromine introduction at the 6-position [2].

Chiral Library Synthesis via Tri-Functional Building Block

The compound's three orthogonal diversification vectors—secondary amine nitrogen, 6-bromo cross-coupling site, and 1-methyl chiral center—enable parallel synthesis of diverse compound libraries with controlled stereochemistry. Unlike simpler building blocks such as 6-bromoindoline (lacks methyl) or 1-methylisoindoline (lacks bromo) [1], this compound supports one-pot sequential functionalization strategies (e.g., N-alkylation followed by Suzuki coupling) that reduce synthetic step count and improve library throughput in hit-to-lead campaigns. Both racemic hydrochloride (CAS 2379651-44-0) and enantiopure forms (CAS 2376144-31-7, 2376144-37-3) are commercially catalogued, enabling selection based on project stereochemical requirements [2].

Serotonin/Neurotransmitter Receptor Modulator Scaffold Exploration

The isoindoline scaffold has established utility in CNS drug discovery, with documented derivatives exhibiting 5-HT and norepinephrine reuptake inhibition [1] and utility as serotonin reuptake inhibitors for depression and obsessive-compulsive disorders [2]. The 6-bromo-1-methyl substitution pattern on this scaffold offers a differentiated starting point for receptor subtype selectivity screening, with the bromine atom providing both electronic modulation and a site for late-stage diversification to optimize blood-brain barrier penetration and target engagement.

Quote Request

Request a Quote for 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.